[(1-Fluorocyclopentyl)methyl](2-phenylethyl)amine
Overview
Description
(1-Fluorocyclopentyl)methylamine is an organic compound that features a fluorinated cyclopentyl ring attached to a phenylethylamine backbone. This compound is of interest due to its unique structural properties, which may impart specific chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Fluorocyclopentyl)methylamine typically involves the following steps:
Fluorination of Cyclopentane: Cyclopentane is fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to yield 1-fluorocyclopentane.
Formation of [(1-Fluorocyclopentyl)methyl]amine: The fluorinated cyclopentane is then reacted with formaldehyde and ammonium chloride in the presence of a reducing agent like sodium cyanoborohydride to form [(1-Fluorocyclopentyl)methyl]amine.
Coupling with 2-Phenylethylamine: The final step involves coupling [(1-Fluorocyclopentyl)methyl]amine with 2-phenylethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the target compound.
Industrial Production Methods
Industrial production of (1-Fluorocyclopentyl)methylamine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-Fluorocyclopentyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated cyclopentyl ring, where nucleophiles such as hydroxide or amines replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
(1-Fluorocyclopentyl)methylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a ligand for certain neurotransmitter receptors.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-Fluorocyclopentyl)methylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The fluorinated cyclopentyl ring may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
(1-Fluorocyclopentyl)methylamine can be compared with other phenylethylamine derivatives, such as:
Phenylethylamine: The parent compound, which lacks the fluorinated cyclopentyl ring.
N-Methylphenylethylamine: A methylated derivative with different pharmacological properties.
Fluorinated Phenylethylamines: Compounds with fluorine atoms at different positions, affecting their chemical and biological activities.
The uniqueness of (1-Fluorocyclopentyl)methylamine lies in its specific structural features, which may impart distinct chemical reactivity and biological effects compared to other similar compounds.
Properties
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]-2-phenylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN/c15-14(9-4-5-10-14)12-16-11-8-13-6-2-1-3-7-13/h1-3,6-7,16H,4-5,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGWMVCYUMRVRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNCCC2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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